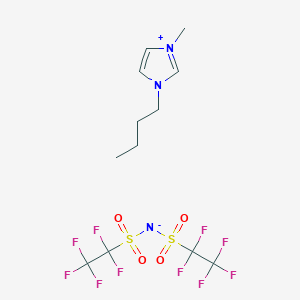
12-Aminododecylphosphonic acid hydrochloride salt; 95%
Vue d'ensemble
Description
12-Aminododecylphosphonic acid hydrochloride salt is a compound with an empirical formula of C12H29ClNO3P and a molecular weight of 301.79 . It is a coupling agent that specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .
Molecular Structure Analysis
The molecular structure of 12-Aminododecylphosphonic acid hydrochloride salt is represented by the empirical formula C12H29ClNO3P . The molecular weight of the compound is 301.79 .Physical And Chemical Properties Analysis
12-Aminododecylphosphonic acid hydrochloride salt is a solid substance with a white color . It has a shelf life of 3 years under the recommended conditions . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique
Polymer Synthesis
12-Aminododecylphosphonic acid hydrochloride salt: is utilized in the synthesis of polyphosphazenes . These are inorganic molecular hybrid polymers known for their diverse properties, which can be tailored by varying the organic substituents. The compound serves as a precursor in the preparation of polyphosphazenes with controlled molecular weights, polydispersities, and novel branched architectures. This versatility is crucial for designing materials with specific mechanical, thermal, and chemical resistance properties for use in various industries, including aerospace, biomedicine, and electronics.
Separation Science
In separation processes, phosphonic acid derivatives like 12-phosphonododecylazanium;chloride play a significant role due to their metal-binding properties . They are incorporated into polymers that act as ion exchange resins or chelating resins. These materials are pivotal in achieving selective separations in environmental applications, waste treatment, and resource recovery, especially where high specificity for certain metal ions is required.
Surface Modification
The compound is used for surface modification of materials to introduce phosphonic acid groups onto surfaces . These modified surfaces exhibit improved adhesion properties, corrosion resistance, and provide a functional platform for further chemical modifications. Such surface treatments are essential in the development of advanced materials for coatings, sensors, and biomedical implants.
Biomedical Applications
Due to its biocompatibility and functional groups, 12-Aminododecylphosphonic acid hydrochloride salt is researched for biomedical applications . It’s used in the synthesis of biodegradable polyphosphazenes for drug delivery systems, tissue engineering scaffolds, and other medical devices. The phosphonic acid moiety allows for the conjugation with various bioactive molecules, enhancing the material’s functionality in biological environments.
Catalysis
This compound serves as a ligand in catalyst systems . The phosphonic acid group can bind to metal centers, forming complexes that are active in catalytic reactions such as hydrogenation, polymerization, and C-C bond formation. These catalysts are sought after for their efficiency and selectivity, which are crucial in industrial chemical processes.
Coupling Agent in Organic Synthesis
12-Aminododecylphosphonic acid hydrochloride salt: acts as a coupling agent in organic synthesis . It specifically reacts with carbonyl functions, such as aldehydes or ketones, to form imine ligations. This reaction is fundamental in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Orientations Futures
While specific future directions for this compound were not found in the search results, it is used in research and industrial settings due to its unique properties. Its role as a corrosion inhibitor and adhesion promoter has been studied , suggesting potential applications in materials science and engineering.
Propriétés
IUPAC Name |
12-phosphonododecylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHZAPKEFUYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Aminododecylphosphonic acid hydrochloride salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)







![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)